molecular formula C10H11ClO2 B1586250 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one CAS No. 62581-82-2

1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one

Cat. No. B1586250
CAS RN: 62581-82-2
M. Wt: 198.64 g/mol
InChI Key: BNLRVFJSVGTTGG-UHFFFAOYSA-N
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Description

1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one is a synthetic organic compound . It has a molecular formula of C10H11ClO2 and a molecular weight of 198.65 .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, 1-(2,3-dihydro-5-benzofuranyl)ethanone, 1-[3-(chloromethyl)-4-methoxyphenyl]ethan-1-one, or 4-methoxy-3-(trifluoromethyl)acetophenone were treated with different aldehydes in ethanolic KOH solution to get target compounds .


Molecular Structure Analysis

The molecular structure of 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one can be represented by the InChI code: 1S/C10H11ClO2/c1-7(12)8-3-2-9(13-4)6-10(8)5-11/h2-3,6H,4-5H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one are not detailed in the search results, it’s worth noting that similar compounds have been used in the synthesis of novel chalcone derivatives .


Physical And Chemical Properties Analysis

This compound has a melting point of 116°C . The predicted boiling point is 330.8±32.0 °C, and the predicted density is 1.150±0.06 g/cm3 .

Scientific Research Applications

Specific Scientific Field

The specific scientific field is Medicinal Chemistry Research .

Summary of the Application

“1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one” is used as a starting material in the synthesis of novel chalcone derivatives . These derivatives are developed as multi-target-directed ligands for the treatment of Alzheimer’s disease (AD) . They exhibit MAOs inhibitory activities, anti-inflammation properties, and neuroprotective effects .

Methods of Application or Experimental Procedures

The starting material “1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one” was treated with different aldehydes in ethanolic KOH solution to get target compounds .

Results or Outcomes

Most of the synthetic compounds exhibited good selective MAO-B inhibitory activity . Among them, compound 3i exhibited the best MAO-B inhibitory potency with IC50 values of 0.092 μM . Compound 3i also significantly inhibited self-induced Aβ1-42 aggregation . Moreover, compound 3i showed significant anti-inflammation property and good neuroprotective effects on Glu-/Aβ25-35-induced PC12 cell injury . Furthermore, compound 3i showed favorable ADME properties . Thus, the results suggest that compound 3i was a promising multifunctional agent against AD .

Safety And Hazards

The compound is classified as dangerous with hazard statements H302+H312+H332-H314, indicating it is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage .

Future Directions

While specific future directions for this compound are not detailed in the search results, similar compounds have been used in the development of novel chalcone derivatives as multifunctional agents for the treatment of Alzheimer’s disease .

properties

IUPAC Name

1-[3-(chloromethyl)-4-methoxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7(12)8-3-4-10(13-2)9(5-8)6-11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLRVFJSVGTTGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380235
Record name 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one

CAS RN

62581-82-2
Record name 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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